2',3',6'-Trifluoropropiophenone
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Overview
Description
2',3',6'-Trifluoropropiophenone is an organic compound with the molecular formula C9H7F3O It is a trifluoromethylated aromatic ketone, which means it contains a trifluoromethyl group attached to an aromatic ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2',3',6'-Trifluoropropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3,6-trifluorophenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2',3',6'-Trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2',3',6'-Trifluoropropiophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,6-trifluorophenyl)propan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its trifluoromethyl and ketone functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
2',3',6'-Trifluoropropiophenone can be compared with other similar compounds, such as:
1-(2,4,5-Trifluorophenyl)propan-1-one: Similar structure but different substitution pattern on the aromatic ring.
1-(2,3,4-Trifluorophenyl)propan-1-one: Similar structure but different substitution pattern on the aromatic ring.
1-(2,3,6-Trifluorophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
The uniqueness of 1-(2,3,6-trifluorophenyl)propan-1-one lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3,6-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDVCRMPYBDECF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380741 |
Source
|
Record name | 1-(2,3,6-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-18-4 |
Source
|
Record name | 1-(2,3,6-Trifluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243666-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3,6-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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